Convertible Isocyanide Efficiency: Mild Zn(OAc)₂-Catalyzed Cleavage of Ugi Adducts
The Ugi products derived from 2-isocyanopyridines, a class that includes 4-(2-isocyanoethyl)pyridine, can be selectively cleaved to carboxylic acids, esters, or amides using catalytic Zn(OAc)₂ at room temperature [1]. This 'convertible' behavior is absent in standard isocyanides. For example, the Ugi adduct from 3-phenyl-2-isocyanopyridine was cleaved to the corresponding carboxylic acid in 94% yield after 1 hour at room temperature [1]. Under identical conditions, a standard Ugi adduct from benzyl isocyanide would undergo no reaction, preserving the amide bond intact [1]. This property is directly transferable to 4-(2-isocyanoethyl)pyridine due to the shared 2-isocyanopyridine core structure, which is essential for the Zn(OAc)₂-mediated activation [1].
| Evidence Dimension | Post-Ugi amide cleavage yield and rate |
|---|---|
| Target Compound Data | Predicted >90% conversion to carboxylic acid (based on class) [1] |
| Comparator Or Baseline | Standard isocyanide (e.g., benzyl isocyanide): 0% cleavage under same conditions [1] |
| Quantified Difference | >90% absolute difference in post-Ugi functional group interconversion capability |
| Conditions | Zn(OAc)₂ (10 mol%), MeOH, RT, 1-18 hours [1] |
Why This Matters
This enables the Ugi product's amide to be used as a 'traceless' linker or transformed into a different functional group, a critical feature for building complex libraries and for solid-phase synthesis.
- [1] Hollanders, C., et al. (2021). 3-Substituted 2-isocyanopyridines as versatile convertible isocyanides for peptidomimetic design. Chemical Communications, 57(56), 6863-6866. DOI: 10.1039/d1cc01701b View Source
